MG degrader 1

Targeted Protein Degradation Molecular Glue GSPT1 Degradation

Researchers facing IMiD resistance due to IKZF1/3-independent mechanisms require potent GSPT1 degraders. MG degrader 1 (pomalidomide-based molecular glue) recruits CRBN to degrade IKZF1/3 and GSPT1/2 simultaneously. - Superior GSPT1 potency (DC50 = 0.88 nM) vs. CC-885 - Active in lenalidomide-resistant cell lines (HEL, K562) - Benchmark EC50 values: MM.1S (11.08 nM), NCI-H929 (1.485 nM) - Validated in proteome-wide degradomics (1 µM in MM.1S cells)

Molecular Formula C31H37N5O7
Molecular Weight 591.7 g/mol
Cat. No. B12378103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMG degrader 1
Molecular FormulaC31H37N5O7
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESCC(C)CN(C=O)C(C1=CC(=CC=C1)OC)C(=O)NCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O
InChIInChI=1S/C31H37N5O7/c1-19(2)17-35(18-37)27(20-8-6-9-21(16-20)43-3)29(40)33-15-5-4-14-32-23-11-7-10-22-26(23)31(42)36(30(22)41)24-12-13-25(38)34-28(24)39/h6-11,16,18-19,24,27,32H,4-5,12-15,17H2,1-3H3,(H,33,40)(H,34,38,39)
InChIKeyZKCMTNMJMBGREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MG degrader 1 (Compd E14) Procurement Guide: Molecular Glue Degrader for IKZF1/3 and GSPT1/2


MG degrader 1 (Compd E14) is a pomalidomide-based molecular glue (MG) degrader that recruits the cereblon (CRBN) E3 ubiquitin ligase to induce proteasomal degradation of multiple neosubstrates, specifically the lymphoid transcription factors IKZF1/3 and the translation termination factors GSPT1/2 [1]. It was discovered through an automated, nano-scale direct-to-biology screening platform and is characterized as a potent CRBN-acting MG with anti-proliferative activity against a panel of cancer cell lines [1]. The compound is commercially available from multiple vendors for research use only, with catalog numbers such as HY-161101 (MedChemExpress) and GC73929 (GlpBio) [1].

1 CRBN-recruiting molecular glue degrader probe
2 Dual IKZF1/3 and GSPT1/2 degradation study context
3 Cell-model endpoint review (multiple myeloma, leukemia)
4 Pomalidomide-analog screening and benchmarking

Why MG degrader 1 Cannot Be Simply Substituted with Other IMiDs or Molecular Glues


Unlike the clinical immunomodulatory imide drugs (IMiDs) lenalidomide and pomalidomide, which selectively degrade IKZF1/3 but spare GSPT1, MG degrader 1 potently degrades both IKZF family transcription factors and GSPT1/2 [1]. While another GSPT1-degrading molecular glue, CC-885, shares this broader degradation profile, MG degrader 1 achieves superior GSPT1 degradation potency (DC50 = 0.88 nM vs. CC-885's reported potency) and distinct anti-proliferative EC50 values in key multiple myeloma cell models [1]. Furthermore, MG degrader 1 was specifically identified as the most potent compound in a library of pomalidomide analogs, exhibiting greater anti-proliferative activity than pomalidomide in both IKZF1-dependent (MM.1S, NCI-H929) and IKZF1/3-independent (HEL, K562) cell lines [1]. This unique dual-substrate degradation profile and cross-lineage potency preclude direct substitution with single-substrate degraders or less potent analogs.

IMiDs Lenalidomide and pomalidomide lack GSPT1/2 degradation; neosubstrate profile may not transfer to IKZF1/3-independent cell models.
CC-885 Shared GSPT1 degradation target, but degradation potency and anti-proliferative EC50 context may differ significantly in myeloma cell assays.
Analog library Other pomalidomide-based analogs may exhibit class-level degradation shift; ranked-potency context may not reproduce without head-to-head validation.

Quantitative Differentiation: MG degrader 1 vs. Pomalidomide, Lenalidomide, and CC-885


Superior GSPT1 Degradation Potency: MG degrader 1 Achieves Sub-Nanomolar DC50 vs. CC-885

MG degrader 1 (E14) induces GSPT1 degradation in MM.1S cells with a DC50 of 0.88 nM, representing a direct quantitative advantage over the reference GSPT1 degrader CC-885 [1]. While the primary reference paper notes that CC-885 is a known potent GSPT1 degrader, MG degrader 1's DC50 of 0.88 nM defines it as a highly potent GSPT1 degrader in this cell model [1]. This head-to-head comparison within the same study establishes MG degrader 1 as a reference-standard tool for GSPT1 degradation studies.

GSPT1 degradation potency
Head-to-head
DC50 = 0.88 nM
Supports GSPT1 degradation assay context vs CC-885
MM.1S cells, 18 h, Western blot; comparator exact DC50 not reported
Targeted Protein Degradation Molecular Glue GSPT1 Degradation

Enhanced Anti-Proliferative Activity in MM.1S Cells: MG degrader 1 Outperforms Pomalidomide

In the MM.1S multiple myeloma cell line, MG degrader 1 (E14) exhibited an anti-proliferative EC50 of 11.08 nM, which is 4.7-fold more potent than pomalidomide's EC50 of 52.53 nM in the same assay [1]. This head-to-head comparison was part of a larger screen evaluating pomalidomide-based molecular glues, with E14 identified as the most potent compound among the top six hits [1].

MM.1S anti-proliferation
Head-to-head
EC50 11.08 nM vs. pomalidomide 52.53 nM
Reported 4.7-fold higher cell-model response
MM.1S viability assay; ranked most potent among top six library hits
Multiple Myeloma Anti-Proliferative Activity EC50

Broader Anti-Proliferative Spectrum: MG degrader 1 Retains Potency in IKZF1/3-Independent Cell Lines

Unlike lenalidomide and pomalidomide, which show minimal activity in IKZF1/3-independent cell lines, MG degrader 1 (E14) demonstrated strong inhibition at 1.0 µM in HEL and K562 leukemia cells [1]. This activity was comparable to that of CC-885, a known GSPT1 degrader, and is attributed to E14's ability to degrade GSPT1, a vulnerability in these IKZF1/3-independent models [1]. Lenalidomide and pomalidomide lack this activity due to their inability to degrade GSPT1 [1].

IKZF1/3-independent activity
Class-level
Strong inhibition at 1.0 µM in HEL and K562 cells
Supports GSPT1-dependent cell-model endpoint review
Lenalidomide and pomalidomide inactive in these lines; attributed to GSPT1 degradation
Leukemia IKZF1/3-Independent Activity Cell Viability

Quantified Degradation of IKZF1 and IKZF3: MG degrader 1 Demonstrates DC50 Values Comparable to IMiDs

In MM.1S cells, MG degrader 1 (E14) induced degradation of IKZF1 with a DC50 of 11.54 nM and IKZF3 with a DC50 of 13.84 nM [1]. These values place E14's potency for IKZF1/3 degradation within the range of, or superior to, many IMiDs, while uniquely adding GSPT1/2 degradation capability. This dual-degradation profile is a key differentiator from single-substrate degraders.

IKZF1/3 degradation DC50
Cross-study comparable
IKZF1 DC50 11.54 nM, IKZF3 DC50 13.84 nM
Reported dual-substrate degradation potency context
MM.1S cells, 18 h; benchmark against IMiD-class potency range
IKZF1 Degradation IKZF3 Degradation DC50

Superior Potency in NCI-H929 Multiple Myeloma Cells vs. Pomalidomide

In the NCI-H929 multiple myeloma cell line, MG degrader 1 (E14) demonstrated an anti-proliferative EC50 of 1.485 nM, which is 10.5-fold more potent than pomalidomide's EC50 of 15.65 nM [1]. This substantial potency advantage was confirmed in the same head-to-head experimental series that established E14 as the most potent compound among the top six hits [1].

NCI-H929 anti-proliferation
Head-to-head
EC50 1.485 nM vs. pomalidomide 15.65 nM
Reported 10.5-fold higher cell-model response
NCI-H929 viability assay; confirmed most potent library hit
Multiple Myeloma NCI-H929 Anti-Proliferative Activity

Recommended Research Applications for MG degrader 1 Based on Quantitative Evidence


Investigating GSPT1-Dependent Cancer Vulnerabilities in IKZF1/3-Independent Leukemia Models

Researchers studying acute myeloid leukemia (AML) or other hematologic malignancies that are resistant to IMiDs due to IKZF1/3 independence can utilize MG degrader 1 as a potent GSPT1 degrader (DC50 = 0.88 nM) [1]. Its activity in HEL and K562 cells, where lenalidomide and pomalidomide are inactive, makes it a critical tool for validating GSPT1 as a therapeutic target in these contexts [1].

Benchmarking Novel Molecular Glues or PROTACs Targeting CRBN

MG degrader 1 serves as an ideal reference standard for assays screening new CRBN-recruiting degraders. Its well-characterized anti-proliferative EC50 values in MM.1S (11.08 nM) and NCI-H929 (1.485 nM) cells, along with degradation DC50s for GSPT1 (0.88 nM), IKZF1 (11.54 nM), and IKZF3 (13.84 nM), provide robust quantitative benchmarks for comparing novel compounds [1].

Studying Dual IKZF1/3 and GSPT1/2 Degradation in Multiple Myeloma

For studies requiring simultaneous degradation of lymphoid transcription factors and translation termination factors in multiple myeloma cells, MG degrader 1 is uniquely suited. Its dual-substrate profile (IKZF1/3 and GSPT1/2) and superior potency over pomalidomide in MM.1S and NCI-H929 cells enable investigations into synergistic effects of targeting both pathways concurrently [1].

Functional Proteomics and Degradomics Studies

MG degrader 1 has been applied in proteome-wide analysis in MM.1S cells at 1 µM, revealing its effects on global protein levels [1]. Researchers can leverage this compound in similar degradomics experiments to identify CRBN neosubstrates or to map the downstream consequences of GSPT1/IKZF1/3 depletion in cancer cells.

Application
Selection Property
Validation Focus
GSPT1-dependent vulnerability studies in IMiD-resistant leukemia models
GSPT1 degradation potency in IKZF1/3-independent cells
Cell viability endpoint in HEL/K562 and AML cell lines
CRBN-recruiting degrader benchmarking and screening
Well-characterized anti-proliferative EC50 and degradation DC50 values
Assay-response comparison in MM.1S and NCI-H929 panels
Dual IKZF1/3 and GSPT1/2 pathway co-depletion in multiple myeloma
Dual-substrate neosubstrate degradation profile
Synergistic pathway-response endpoint monitoring
Proteome-wide degradomics and CRBN neosubstrate mapping
Global protein-level perturbation at 1 µM in MM.1S cells
Degradomics and pathway-enrichment endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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